molecular formula C10H14BrNO3S B12545485 2-Bromo-N-tert-butoxybenzene-1-sulfonamide CAS No. 145004-90-6

2-Bromo-N-tert-butoxybenzene-1-sulfonamide

Cat. No.: B12545485
CAS No.: 145004-90-6
M. Wt: 308.19 g/mol
InChI Key: CCSAOENTPXSROA-UHFFFAOYSA-N
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Description

2-Bromo-N-tert-butoxybenzene-1-sulfonamide is a chemical compound with the molecular formula C10H14BrNO2S. It is known for its unique structure, which includes a bromine atom, a tert-butoxy group, and a sulfonamide group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-tert-butoxybenzene-1-sulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of larger reaction vessels, automated stirring, and temperature control systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-tert-butoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction reactions, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-N-tert-butoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-tert-butoxybenzene-1-sulfonamide involves its interaction with various molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-tert-butylbenzenesulfonamide: Similar structure but lacks the tert-butoxy group.

    2-Bromo-N-methylbenzenesulfonamide: Similar structure but has a methyl group instead of the tert-butoxy group.

    2-Bromo-N-phenylbenzenesulfonamide: Similar structure but has a phenyl group instead of the tert-butoxy group.

Uniqueness

2-Bromo-N-tert-butoxybenzene-1-sulfonamide is unique due to the presence of the tert-butoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and biological studies.

Properties

CAS No.

145004-90-6

Molecular Formula

C10H14BrNO3S

Molecular Weight

308.19 g/mol

IUPAC Name

2-bromo-N-[(2-methylpropan-2-yl)oxy]benzenesulfonamide

InChI

InChI=1S/C10H14BrNO3S/c1-10(2,3)15-12-16(13,14)9-7-5-4-6-8(9)11/h4-7,12H,1-3H3

InChI Key

CCSAOENTPXSROA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)ONS(=O)(=O)C1=CC=CC=C1Br

Origin of Product

United States

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